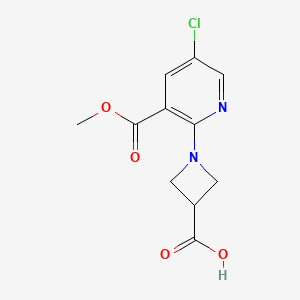
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a chloro and methoxycarbonyl group, and an azetidine ring with a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chloro and methoxycarbonyl groups. The azetidine ring is then formed, and the carboxylic acid group is introduced in the final steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Analyse Des Réactions Chimiques
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: This reaction can break down the compound into smaller fragments, often involving the carboxylic acid group.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution can result in derivatives with different functional groups.
Applications De Recherche Scientifique
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialized materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring but may have different substituents, leading to varied chemical and biological properties.
Azetidine derivatives: These compounds feature the azetidine ring and may have different functional groups, affecting their reactivity and applications.
Carboxylic acid derivatives: These compounds contain the carboxylic acid group and can undergo similar reactions, but their overall structure influences their specific uses.
Propriétés
Formule moléculaire |
C11H11ClN2O4 |
|---|---|
Poids moléculaire |
270.67 g/mol |
Nom IUPAC |
1-(5-chloro-3-methoxycarbonylpyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-11(17)8-2-7(12)3-13-9(8)14-4-6(5-14)10(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
Clé InChI |
MXVXSAUGOAOZRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



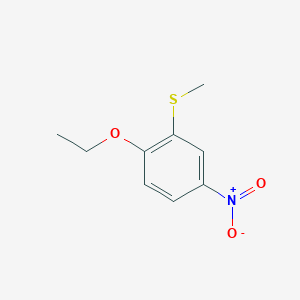
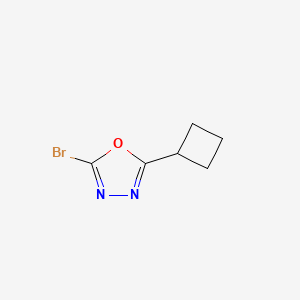
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)
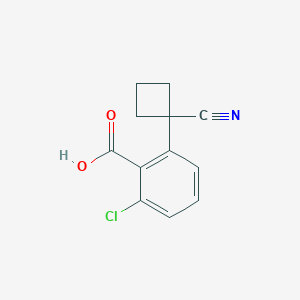
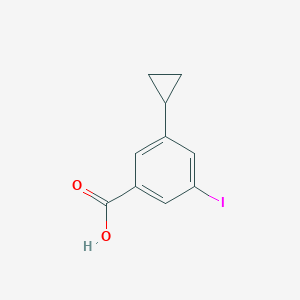

![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)
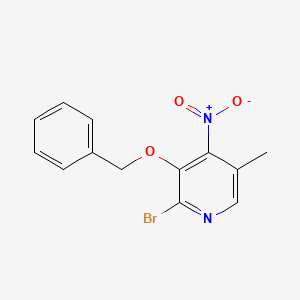
![2-Chloro-4-phenyl-6-[4-(3-pyridinyl)phenyl]-1,3,5-triazine](/img/structure/B13931940.png)


![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
